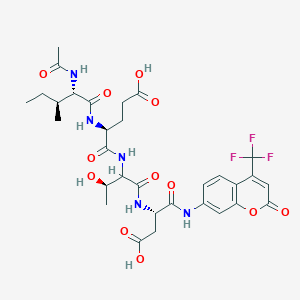
Ac-IETD-AFC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ac-IETD-AFC is a fluorogenic substrate for caspase-8, caspase-3, caspase-10, and granzyme B . It contains the acetyl (Ac) moiety and is recognized by caspase-8-mediated proteolysis . This substrate is hydrolyzed by caspase-8 to generate highly fluorescent 7-amido-4-trifluoromethylcoumarin (AFC) .
Chemical Reactions Analysis
This compound is a synthetic tetrapeptide substrate that is cleaved by active human caspase-8 . This substrate is cleaved between D and AFC, releasing the fluorogenic AFC, which is detected by spectrofluorometry . When coupled to an aldehyde group (CHO), the IETD tetrapeptide functions as a potent inhibitor of caspase activity and can be used to block caspase-8 mediated cleavage of this compound .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 729.65 . It is soluble in DMSO at a concentration of 73 mg/mL, but it is insoluble in water .Wissenschaftliche Forschungsanwendungen
Caspase-8-Aktivitätsassay
Ac-IETD-AFC ist ein synthetisches Tetrapeptid-Substrat, das durch aktives menschliches Caspase-8 gespalten wird . Dieses Substrat wird zwischen D und AFC gespalten, wodurch das fluorogene AFC freigesetzt wird, das mit einem Spektralfluorometer detektiert wird . Es wird in Protease-Assays verwendet, um die Aktivität des Caspase-8-Enzyms nachzuweisen .
Apoptose-Quantifizierung
This compound wird zur Quantifizierung der Apoptose und zur Messung der Caspase-Aktivität verwendet . Es wird mit apoptotischen Zelllysaten oder mit gereinigtem, aktivem Caspase-8 behandelt, AFC wird freigesetzt . Die Freisetzung von AFC deutet auf das Auftreten von Apoptose hin .
Inhibitor der Caspase-Aktivität
Wenn das IETD-Tetrapeptid an eine Aldehydgruppe (CHO) gekoppelt ist, fungiert es als ein potenter Inhibitor der Caspase-Aktivität und kann verwendet werden, um die Caspase-8-vermittelte Spaltung von this compound zu blockieren .
Krebsforschung
This compound wurde in der Krebsforschung verwendet, insbesondere in Studien zu Bauchspeicheldrüsenkrebszellen . Es wurde verwendet, um die Caspase-Aktivität in einer Studie zu messen, die die Rolle der oxidativen Phosphorylierung beim Zelltod untersucht, der durch Neem-Limonoide induziert wird .
Altersforschung
In der Altersforschung wurde this compound in Caspase-Aktivitätsassays verwendet, um organspezifische Veränderungen der Caspase-Expression und der STK3-Proteolyse während des Alterungsprozesses zu untersuchen<a aria-label="2: " data-citationid="ea045e5b-ca39-f1d8-ccd2-3747b111385d-30" h="ID=SERP,5015.1" href="https://
Wirkmechanismus
Target of Action
Ac-IETD-AFC is a fluorogenic substrate primarily targeted towards caspase-8 . Caspases are a family of cysteine-dependent proteases that play essential roles in apoptosis, proliferation, and inflammation . In addition to caspase-8, this compound is also a substrate for caspase-3 processing enzyme, caspase-10, and granzyme B .
Mode of Action
This compound interacts with its targets by getting cleaved by the active human caspase-8 . This substrate is cleaved between D and AFC (7-Amino-4-trifluoromethylcoumarin), releasing the fluorogenic AFC, which can be detected by spectrofluorometry .
Biochemical Pathways
The cleavage of this compound by caspase-8 is a part of the apoptosis pathway. Apoptosis, or programmed cell death, is a vital cellular process, and dysregulation of this process has been linked to various diseases such as inflammatory diseases, neurological disorders, metabolic diseases, and cancer . The cleavage of this compound can be used to study the events downstream of caspase-8 activation .
Pharmacokinetics
It is known that the compound is supplied as 2 mm in dmso and is soluble in dmso . It is recommended to store the compound at -20°C .
Result of Action
The cleavage of this compound by active caspase-8 releases the fluorogenic AFC. This release can be monitored in a spectrofluorometer at an excitation wavelength of 400 nm and an emission wavelength range of 480-520 nm . This allows for the identification and quantification of caspase-8 activity in apoptotic cell lysates .
Action Environment
The action of this compound is sensitive to environmental factors. The compound is air and light sensitive, and impurities can occur as a result of air oxidation or due to metabolism by microbes . Therefore, it is recommended to protect the compound from light and moisture .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Ac-IETD-AFC plays a significant role in biochemical reactions, particularly as a substrate for caspase-8, caspase-3 processing enzyme, caspase-10, and granzyme B . It interacts with these enzymes, which cleave the substrate between D and AFC, releasing the fluorogenic AFC .
Cellular Effects
The effects of this compound on cells are primarily related to its role as a substrate for caspases and granzyme B . These enzymes are involved in apoptosis, a form of programmed cell death, and other cellular processes . The cleavage of this compound by these enzymes can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its cleavage by caspases and granzyme B . This cleavage releases the fluorogenic AFC, which can be detected by spectrofluorometry . The cleavage of this compound can also be inhibited by the IETD tetrapeptide when it is coupled to an aldehyde group (CHO), demonstrating the specificity of the interaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the product is crucial for its effectiveness, and it is recommended to avoid repeated freeze-thaw cycles . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the metabolic pathways related to apoptosis . It interacts with caspases and granzyme B, which play crucial roles in these pathways .
Subcellular Localization
Given its role as a substrate for caspases and granzyme B, it is likely to be found in locations where these enzymes are active .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Ac-IETD-AFC can be achieved through solid-phase peptide synthesis (SPPS) method.", "Starting Materials": [ "Fmoc-Ile-OH", "Fmoc-Glu(OtBu)-OH", "Fmoc-Thr-OH", "Fmoc-Asp(OtBu)-OH", "AFC", "HBTU", "DIPEA", "DMF", "DCM", "TFA", "EDT", "DIEA", "Piperidine", "Acetic anhydride", "Triethylamine", "Methanol", "Dichloromethane", "Acetonitrile", "Ethyl acetate", "N,N-Dimethylformamide", "N-Methylpyrrolidone", "Pyridine", "Toluene", "Hexanes", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "1. Fmoc-Ile-OH is coupled to Wang resin using HBTU/DIPEA/DMF.", "2. Fmoc-Glu(OtBu)-OH is coupled to the resin using HBTU/DIPEA/DMF.", "3. Fmoc-Thr-OH is coupled to the resin using HBTU/DIPEA/DMF.", "4. Fmoc-Asp(OtBu)-OH is coupled to the resin using HBTU/DIPEA/DMF.", "5. AFC is coupled to the resin using HBTU/DIPEA/DMF.", "6. The peptide is cleaved from the resin using TFA/EDT/DIEA.", "7. The crude peptide is purified using reverse-phase HPLC.", "8. Acetic anhydride and triethylamine are added to the purified peptide to acetylate the N-terminus.", "9. The peptide is precipitated using cold diethyl ether.", "10. The peptide is dissolved in water and lyophilized to obtain Ac-IETD-AFC." ] } | |
CAS-Nummer |
211990-57-7 |
Molekularformel |
C31H38F3N5O12 |
Molekulargewicht |
729.7 g/mol |
IUPAC-Name |
4-[(2-acetamido-3-methylpentanoyl)amino]-5-[[1-[[3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C31H38F3N5O12/c1-5-13(2)25(35-15(4)41)29(49)37-19(8-9-22(42)43)27(47)39-26(14(3)40)30(50)38-20(12-23(44)45)28(48)36-16-6-7-17-18(31(32,33)34)11-24(46)51-21(17)10-16/h6-7,10-11,13-14,19-20,25-26,40H,5,8-9,12H2,1-4H3,(H,35,41)(H,36,48)(H,37,49)(H,38,50)(H,39,47)(H,42,43)(H,44,45) |
InChI-Schlüssel |
CGUOWXRXLQXOKO-UHFFFAOYSA-N |
SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C |
Synonyme |
N-Acetyl-Ile-Glu-Thr-Asp-7-amino-4-Trifluoromethylcoumarin |
Herkunft des Produkts |
United States |
Q1: What is Ac-IETD-AFC and how is it used to study apoptosis?
A1: this compound (Acetyl-Ile-Glu-Thr-Asp-AFC) is a fluorogenic substrate specifically designed for detecting and measuring the activity of caspase-8, a key protease involved in apoptosis. [, ]
- Detection: AFC is fluorescent, allowing for the quantitative measurement of caspase-8 activity. The increase in fluorescence directly correlates with caspase-8 activity levels. [, ]
Q2: The research papers mention the "mitochondria pathway of apoptosis." How is caspase-8, the target of this compound, involved in this pathway?
A2: There are two main pathways of apoptosis: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.
- Caspase-8's role: While often associated with the extrinsic pathway, caspase-8 can play a role in the mitochondrial pathway in certain cell types or under specific conditions. []
- Connecting the pathways: In some cases, active caspase-8 can cleave Bid, a pro-apoptotic protein, which then translocates to the mitochondria, triggering the intrinsic apoptotic pathway. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



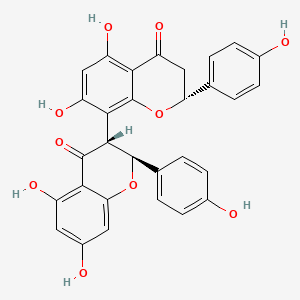

![7-[2-(3-Hydroxyoctyl)-5-oxopyrrolidin-1-YL]heptanoic acid](/img/structure/B593249.png)

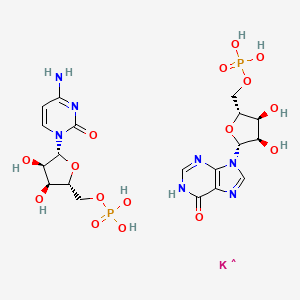
![Isoxazolo[5,4-d]pyrimidine, 3-nitroso- (9CI)](/img/no-structure.png)


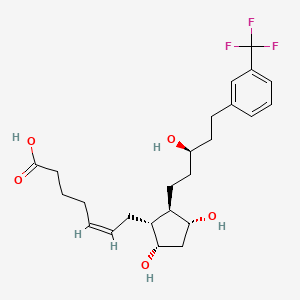

![[3-Oxo-6'-[2-(pyridin-2-yldisulfanyl)benzoyl]oxyspiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2-(pyridin-2-yldisulfanyl)benzoate](/img/structure/B593259.png)
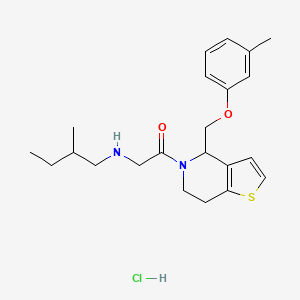
![(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid](/img/structure/B593262.png)
